N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide
Description
N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a structurally complex piperazine-acetamide derivative. Its core features include:
- A 4-acetylphenyl group attached to the acetamide nitrogen.
- A 3-oxopiperazine ring modified by a 2-hydroxyethyl-substituted piperazinyl acetyl group.
- A secondary acetamide linkage bridging the aromatic and heterocyclic moieties.
This compound’s design leverages the pharmacological versatility of piperazine derivatives, which are widely explored for their ability to modulate enzyme activity (e.g., kinases, proteases) and receptor binding (e.g., serotonin, dopamine) . The 2-hydroxyethyl group may enhance solubility, while the acetylphenyl moiety could influence target specificity.
Properties
Molecular Formula |
C22H31N5O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C22H31N5O5/c1-16(29)17-2-4-18(5-3-17)24-20(30)14-19-22(32)23-6-7-27(19)21(31)15-26-10-8-25(9-11-26)12-13-28/h2-5,19,28H,6-15H2,1H3,(H,23,32)(H,24,30) |
InChI Key |
CWNOKKVSCBJANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine structure, followed by the introduction of the acetylphenyl and hydroxyethyl groups. Key steps include:
Formation of the Piperazine Core: This can be achieved through the cyclization of appropriate diamines.
Acetylation: Introduction of the acetyl group to the aromatic ring using acetyl chloride in the presence of a base.
Hydroxyethylation: Addition of the hydroxyethyl group to the piperazine ring using ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Observations :
- The 4-acetylphenyl group in the target compound is unique compared to halophenyl (Cl, F) or alkylphenyl analogs. Acetyl groups may enhance hydrogen bonding or π-π stacking interactions with biological targets .
- Sulfonyl (e.g., tosyl) or electron-withdrawing groups (e.g., chloro) in analogs like could alter metabolic stability or receptor affinity.
Piperazine Core Modifications
Key Observations :
- 3-Oxopiperazine may mimic ketone-containing bioactive scaffolds, such as β-lactam antibiotics or protease inhibitors .
Biological Activity
N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound is characterized by the following structural features:
- Acetamide Group : This functional group is known for its role in various biological activities, including enzyme inhibition.
- Piperazine Derivative : The presence of piperazine contributes to the compound's ability to interact with various receptors in the body.
- Hydroxyethyl Substituent : This moiety may enhance solubility and bioavailability.
Research indicates that this compound exhibits multiple mechanisms of action:
-
Tyrosinase Inhibition : The compound has been studied for its potential as a tyrosinase inhibitor, which is relevant for treating dermatological disorders and conditions like hyperpigmentation .
Mechanism Description Tyrosinase Inhibition Prevents melanin production, potentially useful in skin treatments. Receptor Modulation Interacts with various neurotransmitter receptors, influencing neurological pathways.
3.2 Neuroprotective Properties
The piperazine component is associated with neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems could provide therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease .
4. Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Tyrosinase Inhibition Study :
- Neuroprotective Study :
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as a tyrosinase inhibitor and neuroprotective agent highlights its relevance in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
